
Quercetin 3-sambubioside
Overview
Description
Quercetin 3-O-sambubioside is a flavonoid glycoside, specifically a quercetin O-glucoside. It is a disaccharide derivative and a tetrahydroxyflavone. This compound is known for its antioxidant properties and is found in various plants, including the leaves of Nelumbo nucifera (Lotus) and Eucommia ulmoides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin 3-O-sambubioside can be separated and purified using semi-preparative high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a ratio of 4:1:5 (v/v). The crude extract is cleaned up using AB-8 macroporous resin before the separation .
Industrial Production Methods: The industrial production of Quercetin 3-O-sambubioside involves the extraction from plant sources such as the leaves of Nelumbo nucifera. The extracted compound is then purified using high-performance liquid chromatography (HPLC) to achieve a high purity level .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-O-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Quercetin 3-O-sambubioside has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, making it a subject of interest in cellular biology.
Mechanism of Action
Quercetin 3-O-sambubioside exerts its effects primarily through its antioxidant properties. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to lethal oxidative stress in certain pathogens, contributing to its antimicrobial activity. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways, which are involved in its anti-inflammatory and antioxidative effects .
Comparison with Similar Compounds
Quercetin 3-O-sambubioside is unique among flavonoid glycosides due to its specific disaccharide structure. Similar compounds include:
Quercetin: The aglycone form of Quercetin 3-O-sambubioside, known for its broad range of biological activities.
Isoquercitrin: Another quercetin glycoside with a glucose moiety instead of the sambubioside group.
Astragalin: A quercetin glycoside with a galactose moiety.
Compared to these compounds, Quercetin 3-O-sambubioside has distinct pharmacokinetic properties and biological activities, making it a valuable compound for specific therapeutic applications .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFZLEYLWAFYEH-CJNLAGEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232141 | |
Record name | Quercetin 3-sambubioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83048-35-5 | |
Record name | Quercetin 3-O-sambubioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83048-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-sambubioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin 3-sambubioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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